molecular formula C8H4N3NaO2S B6162318 sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1201199-06-5

sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B6162318
CAS No.: 1201199-06-5
M. Wt: 229.2
InChI Key:
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .


Synthesis Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety has been reported .


Molecular Structure Analysis

Pyridine-based compounds have been synthesized and characterized based on the carboxylic acid with N donor ligand . They showed identical 3-D supramolecular architecture that adopt different metal center .


Chemical Reactions Analysis

Pyridine is used in many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .


Physical And Chemical Properties Analysis

Pyridine is a key solvent and reagent . It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Mechanism of Action

The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .

Safety and Hazards

Pyridine is highly flammable and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation .

Future Directions

This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate involves the reaction of pyridine-3-carboxylic acid with thiosemicarbazide to form 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid, which is then converted to its sodium salt form by reaction with sodium hydroxide.", "Starting Materials": [ "Pyridine-3-carboxylic acid", "Thiosemicarbazide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Pyridine-3-carboxylic acid is reacted with thiosemicarbazide in methanol and water to form 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid.", "Step 2: The resulting 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is then reacted with sodium hydroxide to form the sodium salt of the compound, sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate." ] }

1201199-06-5

Molecular Formula

C8H4N3NaO2S

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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